molecular formula C14H8Cl2F3NO B6043039 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B6043039
M. Wt: 334.1 g/mol
InChI Key: OELHJCZZQVCPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as DCFB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

DCF exerts its biological activity by inhibiting the activity of a group of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, DCF promotes the acetylation of histones, which leads to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects
DCF has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation and pain in animal models of inflammatory diseases. In addition, DCF has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic machinery.

Advantages and Limitations for Lab Experiments

DCF is a relatively simple compound to synthesize, and it is readily available from commercial sources. It is also relatively stable and can be stored for extended periods without significant degradation. However, DCF has limited solubility in water, which can make it challenging to work with in aqueous systems. In addition, DCF can be toxic to some organisms, which can limit its use in certain applications.

Future Directions

There are several future directions for research on DCF. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF as a herbicide in agriculture. Finally, the potential use of DCF in the development of new materials with unique properties is also an area of interest.
Conclusion
In conclusion, DCF is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its ability to inhibit HDACs makes it a potent antitumor agent, and its ability to inhibit the growth of weeds makes it a potential herbicide. Further research is needed to fully understand the potential of DCF and to develop new applications for this compound.

Synthesis Methods

DCF is synthesized by reacting 2,6-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

DCF has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCF has also been reported to have anti-inflammatory and analgesic properties. In addition, DCF has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.

properties

IUPAC Name

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-9-5-3-6-10(16)12(9)13(21)20-11-7-2-1-4-8(11)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHJCZZQVCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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